6-Bromo-8-chloro-chroman
Description
6-Bromo-8-chloro-chroman is a halogenated chroman derivative characterized by a benzopyran core structure with bromine and chlorine substituents at positions 6 and 8, respectively. Chroman derivatives are oxygen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrClO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2 |
InChI Key |
AFFAGOSZFYMTID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Cl)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 6-Bromo-8-chloro-chroman and related compounds:
Key Observations :
- Substituent Effects: Bromine and chlorine at positions 6 and 8 in chroman may sterically hinder electrophilic substitution compared to quinoline derivatives with substituents at positions 3 and 4 .
- Polarity : Methoxy groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) increase polarity and solubility relative to purely halogenated analogs .
Physical Properties (Inferred)
| Property | This compound | 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile | 6-Bromo-2-chloro-8-methoxyquinazoline |
|---|---|---|---|
| Molecular Weight | ~260 g/mol | ~320 g/mol | ~310 g/mol |
| Lipophilicity (LogP) | Moderate | High | Moderate to High |
| Solubility | Low (non-polar solvents) | Very Low | Moderate (polar solvents) |
Notes:
- Molecular weights are approximate, based on standard atomic masses.
- Quinoline and quinazoline derivatives generally exhibit lower solubility than chromans due to increased aromatic nitrogen content .
Preparation Methods
Direct Bromination and Chlorination
The most straightforward method involves sequential halogenation of preformed chroman derivatives. 3,4-Dihydro-2H-1-benzopyran-4-one serves as a common precursor, undergoing electrophilic aromatic substitution (EAS) at positions 6 and 8. Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid, followed by chlorination with sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions. For example, 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 81258-18-6) is synthesized via this route, yielding 65–78% purity after recrystallization.
Reaction Conditions:
Challenges:
Catalytic Halogenation Using Lewis Acids
Lewis acids like aluminum chloride (AlCl₃) enhance reaction efficiency by polarizing halogenating agents. A patent by Gellato et al. describes a continuous process for bromochloro-alkanes, adaptable to chroman systems. In a representative procedure, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is brominated using AlCl₃ (10 mol%) at 125–130°C, achieving 90% conversion with 97% selectivity.
Key Advantages:
-
Reduced reaction times (2–3 hours vs. 6–8 hours for non-catalytic methods).
Multi-Step Synthesis from Aromatic Intermediates
Chalcone Cyclization
Chalcone intermediates derived from 3-bromo-5-chloro-2-hydroxyacetophenone enable modular chroman assembly. Vijesh et al. report a Mannich reaction followed by aza-Michael addition to construct the chroman core.
Procedure:
-
Chalcone Formation : KOH-mediated condensation of 3-bromo-5-chloro-2-hydroxyacetophenone with substituted benzaldehydes (50°C, 3 hours).
-
Cyclization : Microwave-assisted Mannich reaction with formaldehyde and ammonium acetate (120°C, 20 minutes).
-
Oxidation : SeO₂-mediated oxidation to yield 6-bromo-8-chloro-chroman-4-one (62% overall yield).
Data Table: Multi-Step Synthesis Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chalcone Formation | KOH, EtOH | 50°C, 3 h | 85 |
| Mannich Cyclization | HCHO, NH₄OAc | Microwave, 120°C | 78 |
| Oxidation | SeO₂, dioxane | Reflux, 6 h | 62 |
Radical Cascade Cyclization
A novel approach by Zhang et al. employs radical-mediated cyclization of 2-(allyloxy)arylaldehydes with oxalates. Using (NH₄)₂S₂O₈ as an initiator in DMSO/H₂O, ester-containing chroman-4-ones form via a decarboxylative pathway. Adapting this method, This compound is synthesized in 70% yield by substituting oxalates with bromochloromethane precursors.
Mechanism Highlights:
-
Radical Initiation : Persulfate generates sulfate radicals, abstracting hydrogen from oxalates.
-
Cyclization : Allyloxy groups undergo 6-endo-trig cyclization, forming the chroman ring.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Patent EP0678494A1 outlines a gas-lift reactor system for large-scale bromochloro-alkane synthesis, applicable to chromans. Key features:
Performance Metrics:
Purification and Quality Control
Final purification involves column chromatography (silica gel, ethyl acetate/heptane) or recrystallization from ethanol/chloroform. Purity is validated via:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Halogenation | 65–78 | 95–98 | Moderate | High |
| Catalytic Halogenation | 85–90 | 97–99 | High | Moderate |
| Chalcone Cyclization | 60–70 | 90–95 | Low | Low |
| Radical Cyclization | 70–75 | 96–98 | High | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-Bromo-8-chloro-chroman, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-step synthesis is typical for halogenated chroman derivatives. For example, bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C). Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction time (6–12 hours) to minimize by-products like dihalogenated isomers . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.
Q. How should stock solutions of this compound be prepared to ensure solubility and stability?
- Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution due to the compound’s low aqueous solubility. Prepare 10 mM stock solutions, filter-sterilize (0.22 µm), and aliquot to avoid freeze-thaw degradation. Store at room temperature (RT) in moisture-sealed vials to prevent hydrolysis; avoid refrigeration unless specified for analogs (e.g., boronic acid derivatives stored at 0–6°C) .
Q. What analytical techniques are recommended for assessing purity, and how should they be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Validate methods per ICH guidelines by assessing linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Gas chromatography (GC) is suitable for volatile impurities, while elemental analysis confirms halogen content .
Q. What storage conditions are critical for maintaining this compound’s stability?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at RT. Avoid exposure to light, humidity, or acidic/basic environments to prevent degradation. For long-term stability (>6 months), conduct accelerated aging studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products like dehalogenated chroman .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, MS) during characterization be systematically resolved?
- Methodological Answer : Contradictions often arise from isotopic patterns (e.g., bromine’s ¹:¹ isotopic split) or solvent impurities. For NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) and compare coupling constants with literature (e.g., chroman’s J = 2–3 Hz for adjacent protons). For mass spectrometry (MS), high-resolution (HRMS) resolves ambiguities (e.g., distinguishing [M+H]+ from adducts). Cross-validate with IR for functional groups (C-Br stretch ~600 cm⁻¹) .
Q. What strategies are effective in designing enzyme inhibition assays for this compound?
- Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes. Determine IC₅₀ via dose-response curves (1 nM–100 µM) and validate with positive controls. For time-dependent inhibition, pre-incubate the compound with the enzyme (10–30 mins) before substrate addition. Analyze data using nonlinear regression (GraphPad Prism) .
Q. How should researchers address regioselectivity challenges during halogenation to avoid by-products?
- Methodological Answer : Regioselectivity in chroman derivatives is influenced by directing groups (e.g., electron-donating substituents at C4). Use computational tools (DFT calculations) to predict reactive sites. Experimentally, optimize Lewis acid catalysts (e.g., FeCl₃ for bromination at C6) and monitor reaction progress via TLC. Alternative routes like Suzuki-Miyaura coupling can install halogens post-core formation .
Q. What protocols are recommended for analyzing degradation products during long-term stability studies?
- Methodological Answer : Use forced degradation (acid/base/oxidative stress) followed by LC-MS/MS to identify major degradation pathways. For example, acidic conditions may hydrolyze the chroman ring, while light exposure could cause dehalogenation. Quantify degradation using peak area normalization and establish stability-indicating methods (e.g., HPLC with photodiode array detection) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
